Micafungin Sodium

Beschreibung

Eigenschaften

IUPAC Name |

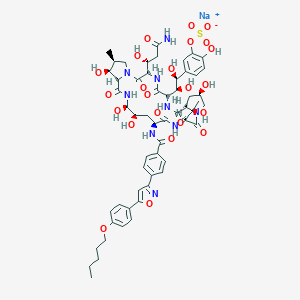

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOAFHGJVIVFMZ-WZPXRXMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H70N9NaO23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208538-73-2 | |

| Record name | Micafungin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Micafungin Sodium: A Technical Guide

An in-depth exploration of the journey from fungal metabolite to a potent antifungal agent, detailing its discovery, biosynthetic origins, and the intricacies of its chemical synthesis.

Introduction

Micafungin sodium is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class. It is a crucial therapeutic option for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Developed by Fujisawa Pharmaceutical (now Astellas Pharma), micafungin gained FDA approval in March 2005. The discovery of micafungin is a compelling example of natural product-inspired drug development, beginning with a fungal metabolite and culminating in a clinically vital medication. This technical guide provides a comprehensive overview of the discovery, biosynthesis of its precursor, and the detailed chemical synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development.

Micafungin's mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.

The Discovery Pathway of this compound

The journey to micafungin began with the discovery of FR901379, a natural product produced by the filamentous fungus Coleophoma empetri F-11899. Initial screening programs identified FR901379 as a potent antifungal agent. However, like many natural products, it possessed some undesirable properties that necessitated chemical modification to enhance its therapeutic profile. This led to the development of micafungin, a semi-synthetic derivative with improved efficacy and safety.

Caption: A logical workflow of the discovery and development of this compound.

Biosynthesis of the Precursor: FR901379

The journey to synthesizing this compound begins with the fermentative production of its precursor, FR901379, by the filamentous fungus Coleophoma empetri. Understanding and optimizing this biological production is critical for the overall efficiency of micafungin synthesis.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through submerged fermentation of C. empetri. The fermentation process is a complex interplay of media composition, culture conditions, and the genetic makeup of the producing strain.

Experimental Protocol: Fermentation of Coleophoma empetri for FR901379 Production

-

Seed Culture Preparation:

-

Fresh mycelia of C. empetri are crushed and inoculated into a seed medium (MKS).

-

The seed culture is incubated for 2 days at 25°C with agitation (220 rpm).

-

-

Production Fermentation:

-

The seed culture is transferred to a larger fermentation vessel containing the production medium (MKF).

-

The production culture is maintained for approximately 8 days at 25°C with agitation (220 rpm).

-

To enhance the yield, methyl hexadecanoate can be added to the culture after 24-72 hours as a precursor for the fatty acid side chain.

-

-

Harvesting and Extraction:

-

The fermentation broth is harvested, and the mycelia are separated by filtration.

-

The mycelial cake is extracted with a polar solvent such as methanol or ethanol to solubilize FR901379.

-

Table 1: Composition of Fermentation Media for FR901379 Production

| Component | Seed Medium (MKS) (g/L) | Production Medium (MKF) (g/L) |

| Soluble Starch | 15 | - |

| Sucrose | 10 | - |

| Glucose | - | 10 |

| Corn Starch | - | 30 |

| Cottonseed Meal | 5 | - |

| Pe |

The Core Mechanism of Micafungin Sodium on the Fungal Cell Wall: A Technical Guide

Executive Summary: Micafungin, a semisynthetic lipopeptide of the echinocandin class, exerts its antifungal effect through a highly specific mechanism of action targeted at the fungal cell wall.[1] This technical guide provides an in-depth exploration of this mechanism for researchers, scientists, and drug development professionals. Micafungin non-competitively inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component for the synthesis of β-glucan polymers.[1][2][3] These polymers are essential for maintaining the structural integrity of the fungal cell wall. The resulting depletion of β-glucan leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, cell lysis and fungal death.[2] This guide details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate this mechanism.

Introduction: Targeting a Fungal-Specific Structure

The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an ideal target for antifungal therapy.[4][5] It provides osmotic protection, maintains cell shape, and serves as a scaffold for enzymes and proteins involved in environmental interaction.[5] A key structural component of the cell walls of most pathogenic fungi, including Candida and Aspergillus species, is (1,3)-β-D-glucan.[2][6] Micafungin sodium belongs to the echinocandin class of antifungals, which uniquely target the synthesis of this crucial polymer.[1][2] Its specificity confers a favorable safety profile and makes it a vital agent in treating invasive fungal infections, including those resistant to other antifungal classes like azoles.[1][7]

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of micafungin is the enzyme complex (1,3)-β-D-glucan synthase.[2][4][7] This enzyme, embedded in the fungal cell membrane, catalyzes the polymerization of UDP-glucose into long, linear chains of (1,3)-β-D-glucan, which are then extruded into the periplasmic space to be integrated into the cell wall.[6][8]

Micafungin acts as a non-competitive inhibitor of this enzyme complex.[1][9] This means it does not bind to the active site where UDP-glucose binds, but rather to a different site on the enzyme's catalytic subunit, Fks1p.[8][10] This binding event induces a conformational change in the enzyme, rendering it inactive and halting the synthesis of glucan chains. The disruption of (1,3)-β-D-glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability, leakage of cellular contents, and ultimately cell death, a process that is fungicidal against Candida spp. and fungistatic against Aspergillus spp.[4][8]

Quantitative Data on Micafungin Activity

The efficacy of micafungin can be quantified through various in vitro metrics. The Minimum Inhibitory Concentration (MIC) represents the lowest drug concentration that inhibits fungal growth, while the Minimum Effective Concentration (MEC) is used for molds like Aspergillus and describes the lowest concentration causing aberrant hyphal growth.[11][12] Enzyme kinetic parameters such as the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) provide a direct measure of the drug's potency against the (1,3)-β-D-glucan synthase enzyme.

| Fungal Species | Metric | Value Range (µg/mL) | Reference |

| Candida albicans | MIC | 0.016 | [13] |

| Candida spp. | MIC | ≤ 0.0039 - 1 | [14][15] |

| Aspergillus spp. | MEC | 0.0078 - 0.0313 | [14][15] |

| C. albicans (Wild Type) | IC50 (vs. GS Enzyme) | 4.6 | [10] |

| C. albicans (FKS1 Mutants) | Ki (vs. GS Enzyme) | Increased 50 to >1000-fold | [8] |

| Cryptococcus neoformans | Apparent Ki (vs. GS Enzyme) | 0.11 (converted from 0.17 µM) | [16] |

Note: Values can vary based on the specific strain, testing method (e.g., CLSI vs. EUCAST), and experimental conditions.

Downstream Cellular Consequences & Compensatory Responses

Inhibition of glucan synthesis triggers a cascade of secondary cellular events as the fungus attempts to compensate for the damage.

A. Compromised Cell Wall Integrity and Morphological Changes: The most direct consequence is a structurally deficient cell wall. This often manifests as aberrant morphology, including swollen cells, hyphal tip bursting in filamentous fungi, and the formation of short, stubby branches.[12][17] In Candida albicans, treatment can lead to the "blowing up" of budding yeasts.[13]

B. Exposure of PAMPs and Immune Recognition: The structural remodeling of the cell wall leads to the unmasking of underlying layers, particularly β-glucans and chitin.[9][13] These molecules act as Pathogen-Associated Molecular Patterns (PAMPs). Their exposure on the cell surface can enhance recognition and phagocytosis by host immune cells, such as macrophages, and potentiate the secretion of pro-inflammatory cytokines.[9][13]

C. Activation of the Cell Wall Integrity (CWI) Signaling Pathway: Fungi possess a conserved signaling cascade, the Cell Wall Integrity (CWI) pathway, to sense and respond to cell wall stress.[18][19][20] Micafungin-induced damage activates this pathway.[17][18] Cell surface sensors detect the perturbation, activating a MAP kinase cascade that culminates in the phosphorylation of the terminal kinase (MpkA in Aspergillus, Slt2 in Saccharomyces).[18][20] This leads to the transcriptional regulation of genes involved in cell wall repair, most notably an increase in chitin synthesis as a compensatory mechanism to reinforce the weakened wall.[21][22]

Key Experimental Protocols

Protocol 1: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of micafungin on its target enzyme. It typically uses a microsomal fraction containing the membrane-bound enzyme and a radiolabeled substrate.

Methodology:

-

Enzyme Preparation:

-

Grow fungal cells (e.g., C. albicans) to the mid-exponential phase in a suitable broth (e.g., YPAD) at 30°C.[23]

-

Harvest and wash the cells.

-

Disrupt cells mechanically (e.g., with a bead beater) in a lysis buffer containing protease inhibitors.[23][24]

-

Prepare a microsomal membrane fraction by differential centrifugation.[23][25] The final pellet containing the enzyme is resuspended in a storage buffer. Protein concentration is determined via a standard assay (e.g., Bradford).

-

-

Assay Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube containing: Tris buffer (pH 7.5-7.75), a detergent (e.g., Brij-35), glycerol, dithiothreitol, and a GTP analog (e.g., GTPγS) to activate the enzyme.[23][25]

-

Add various concentrations of micafungin (dissolved in DMSO) to the reaction tubes.

-

Initiate the reaction by adding the substrate, UDP-[³H]glucose or UDP-[¹⁴C]glucose, and the enzyme preparation (microsomal protein).[10][23]

-

-

Incubation and Quenching:

-

Product Quantification:

-

Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.[23]

-

Wash the filters to remove unincorporated radiolabeled substrate.

-

Quantify the radioactivity trapped on the filters using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each micafungin concentration relative to a no-drug control.

-

Determine the IC50 value by plotting percent inhibition against the log of the drug concentration.

-

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution for MEC)

This protocol determines the in vitro activity of micafungin against filamentous fungi like Aspergillus spp., following standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) M38.

Methodology:

-

Inoculum Preparation:

-

Grow the Aspergillus isolate on potato dextrose agar until sporulation occurs.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test medium (e.g., RPMI 1640).[11]

-

-

Microdilution Plate Preparation:

-

In a 96-well microtiter plate, perform serial twofold dilutions of micafungin in the test medium to achieve the desired final concentration range.

-

Include a drug-free well as a growth control.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared fungal suspension.

-

Incubate the plate at 35°C for 48 hours.[26]

-

-

Endpoint Determination (MEC):

-

Read the plate visually, often with the aid of an inverted microscope.

-

The growth control well should show abundant, filamentous hyphal growth.

-

The Minimum Effective Concentration (MEC) is defined as the lowest drug concentration that leads to the growth of small, compact, and highly branched hyphal forms compared to the long, filamentous hyphae in the control well.[11][12]

-

Protocol 3: Assessment of β-Glucan Exposure by Flow Cytometry

This method quantifies the unmasking of β-glucans on the fungal cell surface following treatment with micafungin.

Methodology:

-

Cell Culture and Treatment:

-

Grow C. albicans cells to the exponential phase in a rich medium (e.g., YPD).

-

Treat the cells with various concentrations of micafungin (e.g., 0.3x, 1x, and 3x MIC) for a defined period (e.g., 1 hour) at 37°C.[13]

-

Include an untreated control and a positive control (e.g., heat-killed cells, which are known to expose β-glucans).[13][27]

-

-

Staining:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a primary antibody specific for (1,3)-β-glucan (e.g., a monoclonal IgG).

-

After washing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., an FITC-conjugated anti-IgG).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for forward scatter (FSC, indicating cell size) and side scatter (SSC, indicating internal complexity/granularity).[13]

-

Measure the fluorescence intensity (e.g., in the FL1 channel for FITC) for a large population of cells (e.g., 10,000 events).

-

-

Data Interpretation:

-

Gate the cell population of interest based on FSC and SSC plots.[13]

-

Compare the fluorescence intensity histograms of the treated samples to the untreated and positive controls. An increase in fluorescence intensity in micafungin-treated cells indicates a higher degree of β-glucan exposure on the cell surface.[13][27]

-

Conclusion

The mechanism of action of this compound is a well-defined, targeted process that exploits a key difference between fungal and mammalian cells. Its non-competitive inhibition of (1,3)-β-D-glucan synthase effectively halts the production of an essential cell wall polymer, leading to structural failure and cell death. The downstream consequences, including the activation of the CWI pathway and the unmasking of immunogenic cell wall components, further contribute to its antifungal effect. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented, is crucial for optimizing its clinical use and for the development of novel antifungal strategies that target the fungal cell wall.

References

- 1. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Micafungin Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of Susceptibility Testing Methods for Micafungin: a Comparison of Two Microdilution Methods [jstage.jst.go.jp]

- 15. [Investigation of susceptibility testing methods for micafungin: comparison of two microdilution methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Micafungin-Induced Cell Wall Damage Stimulates Morphological Changes Consistent with Microcycle Conidiation in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Micafungin alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbiologyresearch.org [microbiologyresearch.org]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Micafungin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solid-state chemistry of Micafungin Sodium, a critical echinocandin antifungal agent. The focus of this document is on the analysis of its crystalline forms, an essential aspect of pharmaceutical development that impacts the drug's stability, solubility, and bioavailability. While a complete single-crystal X-ray structure determination for this compound is not publicly available in the reviewed literature, extensive studies on its polymorphism have been conducted, primarily documented in patent literature. This guide will detail the known crystalline forms, the experimental protocols for their preparation, and their characterization by X-ray Powder Diffraction (XRPD).

Introduction to this compound Polymorphism

This compound, like many complex organic molecules, can exist in different solid-state forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal packing, leading to different physicochemical properties. The identification and selective preparation of a specific polymorph are crucial for ensuring consistent product quality and therapeutic efficacy. Several crystalline forms of this compound have been identified, most notably Form I and Form II, along with others designated as A, B, and C.

Characterization of this compound Crystalline Forms

The primary method used to characterize the different crystalline forms of this compound is X-ray Powder Diffraction (XRPD). The XRPD pattern provides a unique "fingerprint" for each polymorph based on the scattering of X-rays by the crystalline lattice.

Quantitative Data: XRPD Peak Analysis

The following tables summarize the characteristic XRPD peaks for the most well-documented crystalline forms of this compound. The data is presented as 2θ angles, which are indicative of the lattice spacing within the crystal.

Table 1: Characteristic XRPD Peaks of this compound Crystal Form I [1]

| 2θ Angle (°) |

| 4.2 ± 0.2 |

| 5.0 ± 0.2 |

| 7.4 ± 0.2 |

| 10.1 ± 0.2 |

| 11.1 ± 0.2 |

| 14.2 ± 0.2 |

| 17.4 ± 0.2 |

| 21.0 ± 0.2 |

| 23.2 ± 0.2 |

| 27.1 ± 0.2 |

Table 2: Characteristic XRPD Peaks of this compound Crystal Form II [1]

| 2θ Angle (°) |

| 10.8 ± 0.2 |

| 14.8 ± 0.2 |

| 15.7 ± 0.2 |

| 17.8 ± 0.2 |

| 20.2 ± 0.2 |

| 21.0 ± 0.2 |

| 21.7 ± 0.2 |

Table 3: Characteristic XRPD Peaks of this compound B82 Needle Crystal [1]

| 2θ Angle (°) |

| 4.6 |

| 5.5 |

| 9.0 |

| 9.8 |

| 16.9 |

Experimental Protocols for Crystallization

The preparation of specific polymorphs of this compound is highly dependent on the crystallization conditions, including the choice of solvents, temperature, and cooling rate. The following are detailed methodologies for obtaining Crystal Forms I and II.

Preparation of this compound Crystal Form I[1]

This protocol involves the crystallization of amorphous this compound using a mixed solvent system under controlled temperature conditions.

Materials:

-

Amorphous this compound

-

Solvent 1: Methanol (or DMF, ethylene glycol, DMSO)

-

Solvent 2: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)

Procedure:

-

Heat a mixture of amorphous this compound in Solvent 1 and Solvent 2. A preferred temperature range is 40-50 °C. The mass-to-volume ratio of amorphous this compound to the solvent is typically between 10-25 mg/mL.

-

Once the amorphous solid is fully dissolved, allow the solution to cool naturally to room temperature.

-

Stir the solution at room temperature to induce crystallization.

-

Collect the resulting crystals by centrifugation.

-

Dry the crystals under reduced pressure to obtain pure Crystal Form I.

Preparation of this compound Crystal Form II[1]

This method relies on the slow evaporation of a solvent system to induce crystallization from an amorphous starting material.

Materials:

-

Amorphous this compound

-

Solvent 3: A mixture of ethanol and water (or propanol and water, isopropanol and water)

-

Solvent 4: THF (or dioxane, chloroform, methyl isobutyl ketone, methyl ethyl ketone)

-

Water

Procedure:

-

At room temperature, add water or Solvent 3 to amorphous this compound until a clear solution is obtained. The mass-to-volume ratio of amorphous this compound to water is typically 0.1-0.2 mg/µL, and to Solvent 3 is 0.2-0.5 mg/µL.

-

To the clear solution, add Solvent 4. The mass-to-volume ratio of amorphous this compound to Solvent 4 is typically 1-5 mg/mL.

-

Allow the solution to stand at room temperature, permitting the solvents to volatilize slowly.

-

Crystal Form II will precipitate from the solution upon solvent evaporation.

-

Collect the crystals for further analysis.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the analysis of this compound's crystal structure.

Experimental Workflow for Polymorph Screening

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Logical Relationship in Polymorph Identification

Caption: Logical workflow for identifying the polymorphic form of a this compound sample.

Conclusion

The study of this compound's solid-state properties is a critical component of its pharmaceutical development. While a definitive single-crystal structure remains to be published, the characterization of its various polymorphs, particularly Forms I and II, provides valuable insight for drug formulation and manufacturing. The experimental protocols outlined in this guide, derived from patent literature, offer a starting point for the controlled crystallization of these forms. The use of XRPD as a primary characterization tool is indispensable for distinguishing between polymorphs and ensuring the desired solid form is consistently produced. Further research, including single-crystal X-ray diffraction studies, would provide a more complete understanding of the molecular packing and intermolecular interactions that govern the properties of this important antifungal agent.

References

A Technical Guide to the Interaction of Micafungin Sodium with the Fungal Glucan Synthase FKS1 Subunit

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions between the echinocandin antifungal agent, micafungin sodium, and its target, the FKS1 subunit of the fungal 1,3-β-D-glucan synthase enzyme. It includes quantitative data on inhibition kinetics, detailed experimental protocols, and visualizations of the relevant biological pathways and laboratory workflows.

Introduction: Targeting the Fungal Cell Wall

Micafungin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal drugs. Its primary mechanism of action is the potent and specific inhibition of 1,3-β-D-glucan synthase, an enzyme critical for the synthesis of 1,3-β-D-glucan. This polysaccharide is a fundamental structural component of the fungal cell wall, responsible for maintaining osmotic integrity, cell shape, and division. As this component is absent in mammalian cells, micafungin offers a selective therapeutic window.

The 1,3-β-D-glucan synthase enzyme complex is composed of a catalytic transmembrane subunit, Fks1p, and a regulatory subunit, the small GTPase Rho1p. Micafungin exerts its effect by directly targeting the Fks1p subunit, thereby preventing the formation of glucan polymers and compromising cell wall integrity.

Mechanism of FKS1 Inhibition

Micafungin acts as a non-competitive inhibitor of the FKS1 subunit of the glucan synthase complex. By binding to FKS1, it disrupts the enzyme's ability to polymerize UDP-glucose into linear chains of 1,3-β-D-glucan. This disruption leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. Depending on the fungal species and drug concentration, this effect can be fungicidal or fungistatic.

Recent cryo-electron microscopy studies of Saccharomyces cerevisiae FKS1 have provided significant insights into its structure. These studies reveal the enzyme's active site at the interface of the cytoplasm and the cell membrane and identify a glucan translocation path across the membrane. Notably, mutations conferring resistance to echinocandins, such as those at the Ser645 position, are clustered in specific regions near transmembrane helices, suggesting these areas are critical for drug interaction.

Quantitative Analysis of Micafungin-FKS1 Interaction

The efficacy of micafungin can be quantified through in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC), and through enzyme kinetic assays that measure the drug's direct inhibitory effect on the Fks1p enzyme.

In Vitro Susceptibility Data

MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The tables below summarize representative MIC data for micafungin against common Candida species.

Table 1: Micafungin In Vitro Susceptibility (MICs) against Select Candida Species

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.015–0.03 | 0.03 | 0.03 |

| Candida glabrata | 0.008–0.06 | 0.015 | 0.03 |

| Candida tropicalis | 0.015–0.03 | 0.03 | 0.03 |

| Candida parapsilosis | 1–4 | 2 | 2 |

| Candida krusei | 0.015–0.25 | 0.03 | 0.06 |

Data compiled from multiple studies for representative purposes.

Enzyme Inhibition Kinetics

Kinetic studies on purified or membrane-extracted glucan synthase provide direct measurements of micafungin's inhibitory power. Mutations within the FKS1 gene, particularly in conserved "hot spot" regions, can dramatically increase the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), correlating directly with clinical resistance.

Table 2: Kinetic Parameters of Micafungin Inhibition on Fks1p from Candida albicans

| Fks1p Genotype | Amino Acid Change | Micafungin IC₅₀ (ng/mL) | Micafungin Kᵢ (ng/mL) | Fold Increase in Kᵢ (vs. WT) |

|---|---|---|---|---|

| Wild-Type (WT) | None | 1.8 ± 0.9 | 0.7 ± 0.4 | 1 |

| Mutant | F641S | 120 ± 29 | 57 ± 18 | ~81 |

| Mutant | S645P | 6,100 ± 2,100 | 4,200 ± 1,500 | ~6000 |

| Mutant | S645Y | 3,300 ± 1,300 | 2,700 ± 1,100 | ~3857 |

| Mutant | R1361H (Heterozygous) | 2.1 (WT allele) / 1,400 (Mutant allele) | 0.9 (WT) / 810 (Mutant) | ~1157 (for mutant allele) |

Data adapted from Garcia-Effron, G., et al. (2009). Antimicrobial Agents and Chemotherapy. Values are arithmetic means ± standard deviations.

Experimental Protocols

Standardized methodologies are crucial for the reproducible assessment of micafungin's activity. The following sections detail the core protocols for antifungal susceptibility testing and enzyme kinetic analysis.

Antifungal Susceptibility Testing (AST)

The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 documents provide reference methods for yeast broth microdilution testing.

Detailed Protocol Steps:

-

Medium Preparation: RPMI 1640 medium, with L-glutamine and without bicarbonate, is buffered to pH 7.0 using MOPS buffer. The EUCAST method specifies the addition of 2% glucose.

-

Drug Dilution: Micafungin is serially diluted in the

Early Studies on the Antifungal Spectrum of Micafungin Sodium: A Technical Guide

Introduction

Micafungin sodium is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It exerts its antifungal activity by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death in susceptible fungi.[2] This technical guide provides an in-depth overview of the early in vitro studies that characterized the antifungal spectrum of micafungin, with a focus on its activity against clinically relevant Candida and Aspergillus species.

Quantitative Antifungal Spectrum

Early in vitro susceptibility testing of micafungin demonstrated potent activity against a broad range of fungal pathogens, particularly Candida and Aspergillus species. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity against Candida Species

Micafungin has shown excellent in vitro activity against most Candida species, including those that may be resistant to other antifungal agents like fluconazole.[4] The MIC values from early studies are summarized in the table below.

| Candida Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| C. albicans | ≤0.0039 - 1 | 0.015 | 0.015 - 0.5 |

| C. glabrata | ≤0.015 - 0.5 | 0.015 | 0.03 |

| C. tropicalis | ≤0.002 - 0.015 | 0.015 | 0.03 |

| C. krusei | ≤0.125 | 0.03 | 0.06 |

| C. parapsilosis | 0.12 - 2 | 0.5 | 1 |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[5][6][7]

It is noteworthy that while micafungin is highly active against most Candida species, it demonstrates relatively higher MIC values against Candida parapsilosis.[5][7]

Activity against Aspergillus Species

Micafungin also exhibits potent in vitro activity against various Aspergillus species. For filamentous fungi, in addition to the MIC, the Minimum Effective Concentration (MEC) is often reported. The MEC is the lowest drug concentration that produces short, stubby, and highly branched hyphae, a characteristic effect of echinocandins on molds.

| Aspergillus Species | MIC Range (μg/mL) | MEC Range (μg/mL) | MEC₉₀ (μg/mL) |

| A. fumigatus | 0.004 - 0.015 | 0.008 - 0.125 | 0.015 |

| A. flavus | 0.004 - 0.015 | ≤0.015 | 0.015 |

| A. niger | - | 0.008 - 0.125 | 0.015 |

| A. terreus | - | 0.008 - 0.125 | 0.03 |

Data compiled from multiple sources.[5][8][9]

Experimental Protocols

The in vitro antifungal susceptibility testing of micafungin in early studies was predominantly conducted following the standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A2)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

1. Inoculum Preparation:

- Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C.

- A few colonies are suspended in sterile saline.

- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

- The stock inoculum is then diluted 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Antifungal Agent Preparation:

- Micafungin is serially diluted in RPMI 1640 medium to yield a range of concentrations.

3. Microdilution Plate Setup:

- 100 µL of each micafungin dilution is added to the wells of a 96-well microtiter plate.

- 100 µL of the standardized yeast inoculum is added to each well.

- A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included.

4. Incubation:

- The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

- The MIC is determined as the lowest concentration of micafungin that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

This method is used for testing the susceptibility of molds like Aspergillus species.

1. Inoculum Preparation:

- The fungal isolate is grown on potato dextrose agar for 7 days to encourage conidiation.

- Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

- The resulting suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.

- The conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

2. Antifungal Agent and Plate Setup:

- This follows the same procedure as for yeasts described in the M27-A2 protocol.

3. Incubation:

- The plates are incubated at 35°C for 48-72 hours.

4. MIC/MEC Determination:

- The MIC is read as the lowest concentration with no visible growth.

- The MEC is determined microscopically as the lowest concentration at which short, branched, and distorted hyphae are observed.

Mechanism of Action and Signaling Pathways

Micafungin's primary mechanism of action is the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall.[2][3] This disruption of the cell wall triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[10]

The diagram above illustrates how micafungin's inhibition of glucan synthesis leads to cell wall stress, which in turn activates the CWI pathway, a MAPK cascade that attempts to repair the cell wall damage. However, severe or prolonged stress ultimately leads to cell death.

Experimental Workflow

The general workflow for determining the in vitro antifungal spectrum of micafungin using the CLSI broth microdilution method is depicted below.

Conclusion

Early in vitro studies consistently demonstrated the potent and broad-spectrum antifungal activity of this compound against clinically important Candida and Aspergillus species. Standardized methodologies, such as those provided by the CLSI, have been crucial in generating reproducible data to characterize its antifungal profile. The unique mechanism of action, targeting the fungal cell wall, provides a valuable therapeutic option, particularly for infections caused by azole-resistant strains. The activation of the Cell Wall Integrity pathway in response to micafungin-induced stress highlights the complex fungal response to this class of antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. mjpath.org.my [mjpath.org.my]

- 5. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Overview of Micafungin Sodium: Molecular Composition

This document provides a concise technical summary of the molecular properties of Micafungin Sodium, an echinocandin antifungal agent. The information is intended for researchers, scientists, and professionals in drug development.

This compound is a semi-synthetic lipopeptide that is a derivative of a natural product from the fungus Coleophoma empetri.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-beta-D-glucan synthase, an enzyme crucial for the synthesis of a key component of the fungal cell wall.[1][2][3] This inhibition leads to the disruption of the cell wall's integrity, resulting in osmotic lysis and fungal cell death.[1]

Molecular Formula and Weight

The chemical and physical properties of this compound are fundamental to its characterization and application in pharmaceutical formulations. The elemental composition and molecular mass are summarized below.

| Property | Value |

| Molecular Formula | C₅₆H₇₀N₉NaO₂₃S[1][4][5][6] |

| Molecular Weight | 1292.26 g/mol [4][5][7] |

| Monoisotopic Mass | 1291.42029497 g/mol [1][6] |

The provided data is computationally derived and corroborated across multiple chemical databases.[1] Variations in molecular weight may be noted between different sources, typically due to differences in isotopic abundance considerations in the calculations.[1][4][5][8]

References

- 1. This compound | C56H70N9NaO23S | CID 23666118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 208538-73-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Micafungin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Micafungin (sodium salt) | CAS 208538-73-2 | Cayman Chemical | Biomol.com [biomol.com]

The Origin of Micafungin Sodium: A Technical Guide to its Production from Coleophoma empetri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin sodium, a critical antifungal agent in the echinocandin class, is a semi-synthetic lipopeptide derived from a natural product of the filamentous fungus Coleophoma empetri. This technical guide provides an in-depth overview of the origination of this compound, with a core focus on the biosynthesis of its precursor, FR901379, by C. empetri, and the subsequent conversion to the final active pharmaceutical ingredient. This document details the biosynthetic pathways, fermentation protocols, downstream processing, and chemical modification steps, supported by quantitative data and experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of the production process.

Introduction

Micafungin is a potent antifungal drug used for the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a key component of the fungal cell wall.[2] This targeted action results in osmotic instability and cell lysis, leading to fungal cell death.[2] Micafungin is a semi-synthetic derivative of FR901379, a naturally occurring lipohexapeptide produced by the fungus Coleophoma empetri.[3][4] The industrial production of micafungin is a multi-step process that begins with the fermentation of C. empetri to produce FR901379, followed by enzymatic deacylation and subsequent chemical re-acylation to yield micafungin.[4][5]

Biosynthesis of the Micafungin Precursor, FR901379, in Coleophoma empetri

The biosynthesis of FR901379 in C. empetri is a complex process orchestrated by genes located in two distinct biosynthetic gene clusters (BGCs): the core mcf gene cluster and a separate O-sulfonation gene cluster.[5] The overall process can be divided into three main stages: the synthesis of nonproteinogenic amino acid precursors, the assembly of the lipohexapeptide backbone, and post-assembly modifications.

A number of key genes within these clusters have been identified and their functions elucidated through genetic manipulation and enzymatic assays.[6] The core nonribosomal peptide synthetase (NRPS) gene, CEnrps (mcfA), is responsible for the assembly of the hexapeptide core.[2][6] Other crucial genes include a fatty-acyl-AMP ligase (CEligase) for the activation and loading of the palmitic acid side chain, and several oxidoreductases and cytochrome P450 enzymes involved in the synthesis of the non-proteinogenic amino acids and subsequent modifications of the peptide core.[6][7] The final O-sulfonation step, which imparts the characteristic water solubility to FR901379, is carried out by enzymes encoded by the O-sulfonation gene cluster.[5]

Biosynthetic Pathway of FR901379

The following diagram illustrates the key steps in the biosynthesis of FR901379, highlighting the roles of the identified gene products.

Production of FR901379

The production of FR901379 is achieved through submerged fermentation of Coleophoma empetri. Strain improvement through mutagenesis and metabolic engineering has been instrumental in achieving industrially viable titers.

Fermentation Protocol

A typical fermentation process involves a two-stage cultivation: a seed culture stage to generate sufficient biomass, followed by a production fermentation stage.

Seed Culture:

-

Medium (MKS): Soluble starch 15 g/L, sucrose 10 g/L, cottonseed meal 5 g/L, peptone 10 g/L, KH₂PO₄ 1 g/L, and CaCO₃ 2 g/L.[5]

-

pH: 6.5.[5]

-

Cultivation: Fresh mycelia are inoculated into the seed medium and cultivated for 2 days at 25 °C with agitation at 220 rpm.[5]

Production Fermentation:

-

Medium (MKF): Glucose 10 g/L, corn starch 30 g/L, peptone 10 g/L, D-sorbitol 160 g/L, (NH₄)₂SO₄ 6 g/L, KH₂PO₄ 1 g/L, FeSO₄·7H₂O 0.3 g/L, ZnSO₄·7H₂O 0.01 g/L, and CaCO₃ 2 g/L.[5]

-

pH: 6.5.[5]

-

Inoculation: 5 mL of the seed culture is transferred to 50 mL of the fermentation medium.[5]

-

Cultivation: The production culture is incubated for 8 days at 25 °C with agitation at 220 rpm.[5]

-

Precursor Feeding: The addition of methyl hexadecanoate (a precursor for the fatty acid side chain) after 24-72 hours of fermentation can enhance the production of FR901379.[4]

Strain Improvement and Production Titers

Metabolic engineering strategies have significantly improved the production of FR901379. Overexpression of rate-limiting enzymes and transcriptional activators has led to substantial increases in product titers.

| Strain | Genetic Modification | FR901379 Titer (g/L) | Fold Increase |

| C. empetri MEFC09 (Wild Type) | - | ~0.3 | - |

| Engineered Strain | Overexpression of mcfJ (transcriptional activator) | 1.3 | ~4.3 |

| Engineered Strain | Co-expression of mcfJ, mcfF, and mcfH | 4.0 (in fed-batch) | ~13.3 |

| Mutant Strain (Heavy-ion irradiation) | Random mutagenesis | 1.1 | ~3.7 |

Data compiled from multiple studies.[2][5][8]

Downstream Processing and Purification of FR901379

The recovery and purification of FR901379 from the fermentation broth is a critical step to obtain a high-purity precursor for the semi-synthesis of micafungin.

Experimental Protocol for Purification:

-

Solid-Liquid Separation: The fermentation broth is filtered to separate the mycelial biomass from the culture supernatant.[9]

-

Extraction: The mycelial cake is extracted with a polar solvent, such as methanol, to solubilize the FR901379.[9]

-

Resin Adsorption: The crude extract is diluted to reduce the solvent concentration and then passed through a polymeric adsorbent resin column to capture FR901379.[9]

-

Elution: The resin is washed, and FR901379 is subsequently eluted using a gradient of a polar solvent (e.g., methanol in water).[9]

-

Concentration and Precipitation: The eluate containing FR901379 is concentrated under reduced pressure. The concentrated solution is then cooled to induce precipitation of the crude FR901379.[9]

-

Chromatographic Purification: The crude FR901379 is further purified by silica gel column chromatography to yield a high-purity product.[9]

Semi-Synthesis of this compound from FR901379

The conversion of FR901379 to this compound involves a two-step chemical modification process.

Deacylation of FR901379

The palmitic acid side chain of FR901379 is first removed, typically through enzymatic hydrolysis, to yield the core cyclic hexapeptide.

Re-acylation to form Micafungin

The deacylated FR901379 is then chemically re-acylated with a specific synthetic side chain (3,5-diphenyl-substituted isoxazole) to form micafungin.[1]

Salt Formation

The final step involves the formation of the sodium salt of micafungin. This is achieved by treating the micafungin acid with a weak base containing sodium ions, under controlled pH conditions to prevent degradation.[10]

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the quantification and purity assessment of both FR901379 and this compound throughout the production process.

HPLC Method for FR901379 Analysis:

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).[5][11]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% trifluoroacetic acid.[5]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire workflow from strain maintenance to the final product.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Improving the production of micafungin precursor FR901379 in Coleophoma empetri using heavy-ion irradiation and its mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108676832A - The preparation method of micafen sodium intermediate FR901379 - Google Patents [patents.google.com]

- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102952179A - Preparation method for high-purity micafungin precursor compound - Google Patents [patents.google.com]

- 10. US9115177B2 - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Frontiers | Establishing an Efficient Genetic Manipulation System for Sulfated Echinocandin Producing Fungus Coleophoma empetri [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Micafungin Sodium in in vivo Animal Models of Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Micafungin Sodium in various in vivo animal models of candidiasis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this important antifungal agent.

Introduction to Micafungin and Candidiasis Models

Micafungin is an echinocandin antifungal drug that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism of action provides potent activity against a broad range of Candida species, including those resistant to other antifungal agents like azoles and polyenes.[1] Animal models of candidiasis are crucial for understanding the pathogenesis of infections and for the preclinical evaluation of antifungal therapies.[4][5] Murine models, in particular, are well-established and can effectively mimic human disease, including disseminated, oropharyngeal, and intra-abdominal candidiasis.[4][6][7]

Key Experimental Models and Protocols

Disseminated Candidiasis Model (Murine)

This is the most common model to simulate hematogenously disseminated candidiasis, a severe form of the infection in humans.[4][6] The kidneys are typically the primary target organs in this model.[6]

Experimental Protocol:

-

Animal Model: 6 to 7-week-old BALB/c or ICR/Swiss mice are commonly used.[7][8] Both immunocompetent and immunocompromised models can be established.

-

Immunosuppression (Optional): To mimic the condition of at-risk patients, mice can be rendered neutropenic. This is often achieved by intraperitoneal (i.p.) or intravenous (i.v.) administration of cyclophosphamide or 5-fluorouracil prior to infection.[8][9][10]

-

Candida Inoculum Preparation:

-

Culture Candida albicans (or other Candida species) on Yeast Peptone Dextrose (YPD) agar plates for 24-48 hours at 30°C.[4]

-

Inoculate a single colony into YPD broth and incubate at 30°C with shaking for 18-24 hours.[4][8]

-

Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

-

Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 2 x 10⁵ cells for immunocompetent mice, 5 x 10⁴ for leukopenic mice).[8]

-

-

Infection: Inject the prepared Candida suspension intravenously (i.v.) via the lateral tail vein.[8]

-

Micafungin Treatment:

-

Efficacy Evaluation:

-

Survival: Monitor mice daily for morbidity and mortality.[8]

-

Fungal Burden: At predetermined time points, euthanize mice and aseptically harvest organs (kidneys, brain, spleen, liver, lungs).[8][9]

-

Homogenize the tissues, perform serial dilutions, and plate on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.[8]

-

Experimental Workflow for Disseminated Candidiasis Model

Caption: Workflow for the murine model of disseminated candidiasis.

Oropharyngeal Candidiasis (OPC) Model (Murine)

This model is used to study mucosal candidiasis, particularly relevant for infections in immunocompromised individuals.

Experimental Protocol:

-

Animal Model: Congenitally immunodeficient mice (e.g., N:NIH-bg-nu-xid BR) are often used.[12] Alternatively, immunosuppression with agents like cortisone acetate can be used in wild-type mice.[4]

-

Infection:

-

Prepare a Candida albicans suspension.

-

Induce infection by oral inoculation. This can be done by placing a calcium alginate swab saturated with the Candida suspension sublingually for a set period (e.g., 75 minutes).

-

-

Micafungin Treatment: Administer Micafungin intravenously at doses typically ranging from 2 to 10 mg/kg.[12]

-

Efficacy Evaluation:

Logical Relationship in OPC Model and Treatment

Caption: Pathogenesis and treatment logic in the OPC model.

Intra-Abdominal Candidiasis (IAC) Model (Murine)

This model simulates Candida peritonitis, a serious infection that can occur after abdominal surgery or in patients on peritoneal dialysis.

Experimental Protocol:

-

Animal Model: C57BL/6N female mice can be used.[10] A model with underlying peritoneal fibrosis can also be established to mimic certain clinical scenarios.[13]

-

Infection: Induce peritonitis by intraperitoneal injection of a Candida albicans suspension (e.g., 5.0 × 10⁷ CFU/mouse).[13]

-

Micafungin Treatment: Administer Micafungin subcutaneously or intravenously. A typical dose is 5 mg/kg daily.[13]

-

Efficacy Evaluation:

Quantitative Data Summary

The efficacy of Micafungin in these models is dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Micafungin Efficacy in Murine Disseminated Candidiasis

| Candida Species | Mouse Strain | Micafungin Dose (mg/kg) | Treatment Duration | Outcome | Reference |

| C. albicans | Neutropenic | 0.078 - 80 | - | Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill | [11][14] |

| C. glabrata | Neutropenic | 0.078 - 80 | - | Free drug AUC/MIC of ~10 for stasis, ~20 for 1-log kill | [11][14] |

| C. tropicalis | Neutropenic | 2 - 10 | 7 days | Reduced CFU below detection in tissues | [9] |

| C. glabrata | Immunosuppressed | 2.5, 5.0, 10 | 6 days | Significant reduction in kidney fungal burden | [10] |

Table 2: Micafungin Efficacy in Other Candidiasis Models

| Model | Candida Species | Mouse Strain | Micafungin Dose (mg/kg) | Outcome | Reference |

| Oropharyngeal | C. albicans | Immunodeficient | 2 | Therapeutic efficacy observed | [12] |

| Oropharyngeal | C. albicans | Immunodeficient | ≥ 5 | Comparable efficacy to fluconazole at 20 mg/kg | [12] |

| Intra-abdominal | C. albicans | - | 5 | 100% survival at day 20 | [13] |

Table 3: Pharmacokinetic Parameters of Micafungin in Mice

| Parameter | Value | Conditions | Reference |

| Elimination Half-life | 7.5 - 16 hours | Neutropenic, infected mice | [11][14][15] |

| Protein Binding | >99% | In vitro | [2][3] |

Signaling Pathway: Mechanism of Action

Micafungin's antifungal activity is derived from its targeted inhibition of 1,3-β-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall. This pathway is an excellent therapeutic target as this enzyme is absent in mammalian cells, contributing to the favorable safety profile of Micafungin.

Micafungin's Mechanism of Action on the Fungal Cell Wall

Caption: Inhibition of fungal cell wall synthesis by Micafungin.

Conclusion

This compound has demonstrated potent efficacy in a variety of well-established in vivo animal models of candidiasis. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in the continued investigation of this and other antifungal agents. The dose-dependent activity and favorable pharmacokinetic profile of Micafungin make it a critical tool in the management of invasive fungal infections.

References

- 1. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mouse Model of Hematogenously Disseminated Candidiasis [bio-protocol.org]

- 9. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Micafungin Sodium Susceptibility Testing of Aspergillus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Aspergillus species to the echinocandin antifungal agent, micafungin sodium. The methodologies outlined are based on the reference procedures developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a potent antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This mechanism of action results in osmotic instability and ultimately cell death in susceptible fungi.[1] Accurate determination of the in vitro activity of micafungin against Aspergillus species is crucial for surveillance, research, and drug development. For echinocandins, the endpoint for susceptibility testing against molds is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact microcolonies, in contrast to the hyphal growth seen in the control.

Quantitative Data Summary

The following tables summarize the Minimum Effective Concentration (MEC) values of micafungin against various Aspergillus species as reported in the literature. It is important to note that neither CLSI nor EUCAST have established official clinical breakpoints for micafungin against Aspergillus. Instead, Epidemiological Cutoff Values (ECVs) are used to differentiate wild-type (WT) isolates from those with potential acquired resistance mechanisms.

Table 1: Micafungin MEC Values for Aspergillus Species (µg/mL)

| Aspergillus Species | MEC₅₀ | MEC₉₀ | MEC Range | Reference(s) |

| A. fumigatus | 0.007 - 0.008 | 0.015 | 0.008 - 0.125 | [1][3][4] |

| A. flavus | 0.008 | 0.015 | ≤0.06 | [3][4] |

| A. niger | 0.008 | 0.015 | ≤0.06 | [3][4] |

| A. terreus | 0.008 | 0.03 | ≤0.06 | [1][3][4] |

Table 2: Epidemiological Cutoff Values (ECVs) for Micafungin against Aspergillus Species

| Aspergillus Species | ECV (µg/mL) | Issuing Body |

| Aspergillus fumigatus | ≤0.03 | Suggested based on wild-type distributions[1] |

| Aspergillus flavus | Not formally established | - |

| Aspergillus niger | Not formally established | - |

| Aspergillus terreus | Not formally established | - |

Experimental Protocols

CLSI M38-A2 Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute document M38-A2.

1. Media Preparation:

-

Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

Sterilize by filtration.

2. Inoculum Preparation:

-

Grow the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 7 days to obtain mature conidia.

-

Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (68-70% transmittance at 530 nm) and further dilution in RPMI 1640 medium.

3. Microdilution Plate Preparation and Inoculation:

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.

-

Inoculate each well with 100 µL of the standardized fungal inoculum.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

4. Incubation:

-

Incubate the plates at 35°C for 48 to 72 hours.

5. Reading the MEC:

-

The MEC is the lowest concentration of micafungin that produces small, compact, and rounded hyphal forms as compared to the abundant, long, and unbranched hyphae in the growth control well. This is determined by microscopic observation.

EUCAST E.Def 9.3.2 Broth Microdilution Method

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing document E.Def 9.3.2.

1. Media Preparation:

-

Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and supplement it with 2% glucose. Buffer to pH 7.0 with 0.165 M MOPS.

-

Sterilize by filtration.

2. Inoculum Preparation:

-

Culture the Aspergillus isolate on PDA at 35-37°C for 5-7 days.

-

Harvest conidia as described in the CLSI protocol.

-

Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in sterile saline with 0.05% Tween 20.

3. Microdilution Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of this compound in the glucose-supplemented RPMI medium in a 96-well microtiter plate.

-

Inoculate each well with 100 µL of the standardized inoculum.

-

Include growth and sterility controls.

4. Incubation:

-

Incubate the plates at 35-37°C for 48 hours.

5. Reading the MEC:

-

The MEC is read microscopically as the lowest drug concentration showing aberrant, short, and branched hyphae compared to the long, unbranched hyphae in the growth control.

Visualizations

Caption: CLSI M38-A2 Experimental Workflow.

Caption: EUCAST E.Def 9.3.2 Experimental Workflow.

Caption: Micafungin's effect on the fungal cell wall.

References

- 1. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Combination Therapy with Micafungin Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Micafungin, an echinocandin antifungal agent, inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] This unique mechanism of action presents a compelling case for its use in combination with other antifungal agents that target different cellular pathways. Combination therapy can potentially lead to synergistic effects, broaden the spectrum of activity, reduce the effective dose of individual agents, and mitigate the development of resistance.[4] These application notes provide a summary of in vitro findings for micafungin in combination with other drugs and detailed protocols for key experimental assays.

Data Presentation: In Vitro Interactions of Micafungin with Other Antifungals

The following tables summarize the quantitative data from in vitro studies on micafungin combination therapy. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction, where:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[5]

Table 1: Micafungin in Combination with Azoles

| Combination | Fungal Species | Observed Interaction | FICI Range/EC₉₀ Reduction | Reference |

| Micafungin + Fluconazole | Candida spp. | Synergy (11% of isolates), Indifference | Not specified | [6] |

| Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] | |

| Micafungin + Voriconazole | Candida spp. | Synergy (15% of isolates) | Not specified | [6] |

| Candida glabrata | Synergy (63% of isolates) | Not specified | [6] | |

| Aspergillus fumigatus | Synergy | 4-fold decrease in Voriconazole EC₉₀ | [7][8] | |

| Aspergillus terreus | Synergy | ~4-fold decrease in Voriconazole EC₉₀ | [7][8] | |

| Aspergillus flavus | No Interaction | No significant change in Voriconazole EC₉₀ | [7][8] | |

| Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] | |

| Micafungin + Isavuconazole | Aspergillus fumigatus | Synergy | Not specified | [2] |

| Aspergillus flavus | Synergy | Not specified | [2] | |

| Aspergillus terreus | Synergy | Not specified | [2] | |

| Micafungin + Itraconazole | Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] |

| Micafungin + Ravuconazole | Cryptococcus spp. | Synergy (some isolates), Indifference | Not specified | [5] |

Table 2: Micafungin in Combination with Polyenes and Other Antifungals

| Combination | Fungal Species | Observed Interaction | FICI Range | Reference |

| Micafungin + Amphotericin B | Scedosporium apiospermum | Synergy (31.6% of isolates) | Not specified | [1] |

| Scedosporium prolificans | Synergy (82.4% of isolates) | Not specified | [1] | |

| Cryptococcus spp. | Synergy (most frequent), Indifference | Not specified | [5] | |

| Micafungin + Flucytosine | Candida spp. | Indifference | Not specified | [6] |

| Micafungin + Chlorhexidine | Candida albicans (azole-resistant) | Synergy | Not specified | [4] |

| Micafungin + Nikkomycin Z | Candida auris | Additive | Not specified | [9] |

| Aspergillus fumigatus | Synergy | Not specified | [10] | |

| Micafungin + Myriocin | Candida glabrata | Synergistic Interaction (CI = 0.63) | CI = 0.63 | [11] |

Experimental Protocols

Checkerboard Broth Microdilution Assay

This method is used to determine the in vitro interaction between two antimicrobial agents against a specific microorganism.

a. Materials:

-

96-well microplates

-

Micafungin sodium and the second test compound

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

-

Fungal inoculum, standardized to 0.5 McFarland (~1-5 x 10⁶ CFU/mL) and then diluted to the final working concentration.

-

Spectrophotometer or microplate reader

b. Protocol:

-

Preparation of Drug Solutions: Prepare stock solutions of each drug in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of micafungin horizontally and the second drug vertically in the 96-well plate.[12][13][14]

-

Plate Setup:

-

Add 50 µL of RPMI 1640 to all wells of a 96-well plate.

-

Add 50 µL of the appropriate concentration of drug A (e.g., micafungin) to the wells in each row.

-

Add 50 µL of the appropriate concentration of drug B to the wells in each column. This creates a matrix of drug combinations.

-

Include wells with each drug alone as controls, as well as a drug-free growth control well.

-

-

Inoculation: Prepare the final fungal inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well. Add 100 µL of this suspension to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[12]

-

Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[4]

-

Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B[4]

-

Time-Kill Curve Analysis

This assay assesses the rate and extent of fungicidal or fungistatic activity of an antifungal agent or combination over time.

a. Materials:

-

Culture tubes or flasks

-

This compound and the second test compound

-

RPMI 1640 medium

-

Fungal inoculum, standardized to 0.5 McFarland

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator with agitation

b. Protocol:

-

Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[9][15]

-

Experimental Setup: Prepare culture tubes with RPMI 1640 containing the desired concentrations of micafungin alone, the second drug alone, and the combination of both. Include a drug-free growth control.

-

Inoculation and Incubation: Add the prepared fungal inoculum to each tube and incubate at 35°C with constant agitation.[15]

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a 0.1 mL aliquot from each tube.[15]

-

Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile water or saline. Plate a specific volume (e.g., 30 µL) of each dilution onto SDA plates.[15]

-

Incubation and Data Collection: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies (CFU/mL) for each time point and treatment condition.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment.

-

Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

-

Fungistatic activity is a <3-log₁₀ reduction in CFU/mL.

-

Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[9]

-

Visualizations

Caption: Workflow for checkerboard and time-kill assays.

Caption: Dual targeting of cell wall and membrane synthesis.

Caption: FICI values for drug interaction classification.

References

- 1. In Vitro Synergistic Interaction between Amphotericin B and Micafungin against Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination Therapy with Isavuconazole and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arlok.com [arlok.com]

- 4. In vitro interactions of nystatin and micafungin combined with chlorhexidine against Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antifungal combination effects of micafungin with fluconazole, voriconazole, amphotericin B, and flucytosine against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]